

# An In-depth Technical Guide to Diethylamine Hydrochloride: Chemical Structure and Bonding

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## Compound of Interest

Compound Name: *Diethylamine hydrochloride*

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This guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of **diethylamine hydrochloride**. It includes detailed experimental protocols for its synthesis and characterization, along with quantitative data presented for comparative analysis.

## Chemical Structure and Bonding

**Diethylamine hydrochloride**, with the chemical formula  $C_4H_{12}ClN$ , is an organic salt.<sup>[1][2][3]</sup> <sup>[4]</sup> Its structure is characterized by an ionic bond between the diethylammonium cation ( $[(CH_3CH_2)_2NH_2]^+$ ) and the chloride anion ( $Cl^-$ ).<sup>[5]</sup> The diethylammonium cation is formed by the protonation of the nitrogen atom of diethylamine by hydrochloric acid.

The bonding within the diethylammonium cation is covalent. The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms. The geometry around the nitrogen atom is tetrahedral, consistent with  $sp^3$  hybridization. The key bonds are:

- N-H bonds: These are polar covalent bonds.
- C-N bonds: These are also polar covalent bonds.
- C-C bonds: These are nonpolar covalent bonds within the ethyl groups.
- C-H bonds: These are essentially nonpolar covalent bonds.

The positive charge is formally localized on the nitrogen atom. The interaction between the cation and the anion is primarily electrostatic.

Caption: Ionic interaction in **diethylamine hydrochloride**.

## Physicochemical Properties

**Diethylamine hydrochloride** is a white to off-white crystalline solid that is hygroscopic.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) A summary of its key quantitative properties is provided below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>12</sub> ClN	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	109.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Appearance	White to off-white crystalline powder/crystals	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	227-230 °C	<a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	320-330 °C	<a href="#">[3]</a> <a href="#">[6]</a>
Density	~1.0 g/mL at 20 °C	<a href="#">[6]</a>
pH (10 g/L in H <sub>2</sub> O at 20°C)	4.5 - 6.5	<a href="#">[6]</a> <a href="#">[7]</a>
Hygroscopicity	Hygroscopic	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>

Table 2: Solubility Data

Solvent	Solubility	Reference(s)
Water	232 g/100 g at 25°C	<a href="#">[3]</a>
Ethanol	Soluble	<a href="#">[3]</a>
Chloroform	Soluble	<a href="#">[3]</a>
Diethyl ether	Insoluble	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of **diethylamine hydrochloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl ( $\text{CH}_3$ ) protons, a quartet for the methylene ( $\text{CH}_2$ ) protons, and a broad singlet for the amine ( $\text{NH}_2^+$ ) protons.[11][12]
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will typically display two signals, one for the methyl carbons and another for the methylene carbons.[13]

### Infrared (IR) Spectroscopy

The IR spectrum of **diethylamine hydrochloride** shows characteristic absorption bands. A broad band in the region of  $3000\text{-}2700\text{ cm}^{-1}$  is indicative of the N-H stretching vibrations of the ammonium salt. C-H stretching vibrations of the ethyl groups are observed around  $2950\text{-}2850\text{ cm}^{-1}$ . Other characteristic peaks for C-N stretching and various bending vibrations are also present.[14][15]

## Experimental Protocols

### Synthesis of Diethylamine Hydrochloride

There are several methods for the synthesis of **diethylamine hydrochloride**. Two common laboratory-scale procedures are detailed below.

#### Method 1: From Diethylamine and Hydrochloric Acid

This is the most direct method.

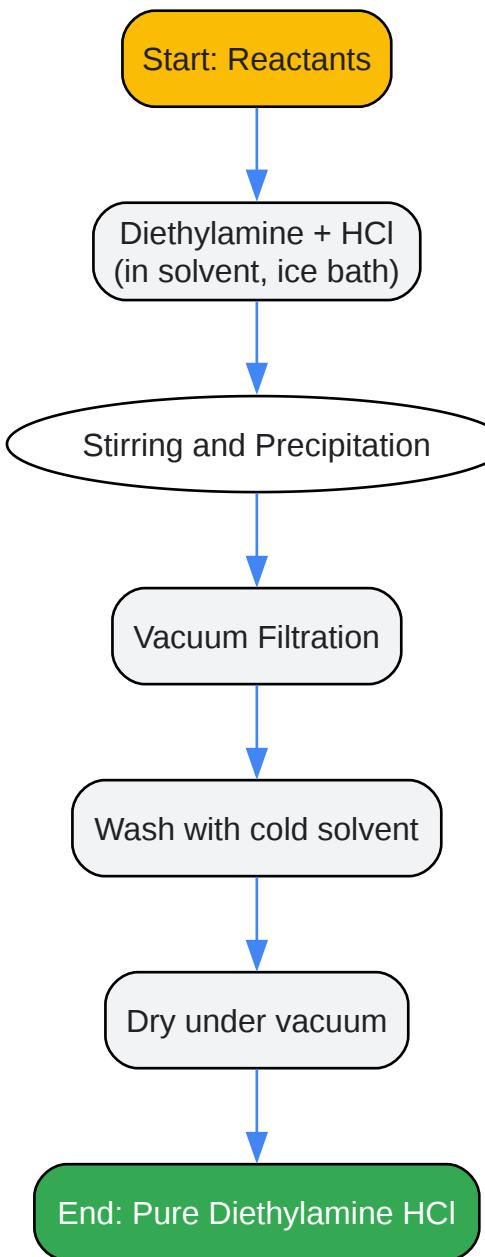
- Materials: Diethylamine, concentrated hydrochloric acid, diethyl ether (or ethanol).
- Procedure:
  - Dissolve diethylamine in a suitable solvent like diethyl ether or ethanol in a flask, cooled in an ice bath.

- Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring.
- The reaction is exothermic, and the hydrochloride salt will precipitate out of the solution.[5]
- Continue stirring in the ice bath for 30 minutes after the addition is complete.
- Collect the white solid precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting material.
- Dry the product under vacuum to yield pure **diethylamine hydrochloride**.

#### Method 2: From Ammonium Chloride and Diethylamine

This method involves an amine exchange reaction.

- Materials: Ammonium chloride, diethylamine, ethanol.
- Procedure:
  - To a round-bottomed flask, add ammonium chloride (10 mmol) and ethanol (3 mL).[1][16]
  - Add diethylamine (10 mmol) to the mixture.[1][16]
  - Stir the mixture magnetically and reflux for 2 hours.[1][16]
  - After the reflux period, remove the solvent by rotary evaporation.[1][16]
  - The resulting solid is **diethylamine hydrochloride**, typically obtained in a quantitative yield.[1]



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Caption: Synthesis workflow of **diethylamine hydrochloride**.

## Characterization Protocols

NMR Sample Preparation:

- Dissolve 5-10 mg of the synthesized **diethylamine hydrochloride** in approximately 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or CDCl<sub>3</sub>).

- Transfer the solution to an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.

IR Spectroscopy (KBr Pellet Method):

- Grind 1-2 mg of the dry **diethylamine hydrochloride** with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

## Applications in Research and Development

**Diethylamine hydrochloride** serves as a versatile reagent and intermediate in organic synthesis.

- It is a precursor in the synthesis of various pharmaceutical compounds, including ranitidine.  
[\[6\]](#)
- It is used in the production of dyes.  
[\[6\]](#)
- It acts as a reactant in the Mannich reaction.  
[\[6\]](#)
- It is employed in the synthesis of diethylaminoethyl (DEAE) cotton.  
[\[6\]](#)
- It can be used as an organic acid-binding agent to remove hydrogen chloride in reactions.  
[\[16\]](#)

## Safety and Handling

**Diethylamine hydrochloride** is corrosive and can cause severe irritation to the skin, eyes, and respiratory system.  
[\[5\]](#)  
[\[7\]](#) It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.  
[\[5\]](#)  
[\[6\]](#) Appropriate personal protective equipment, including

gloves, safety glasses, and a lab coat, should be worn when handling this chemical.<sup>[7]</sup> All work should be conducted in a well-ventilated fume hood.

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